molecular formula C24H12N2O10 B11659066 3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzoic acid)

3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzoic acid)

Cat. No.: B11659066
M. Wt: 488.4 g/mol
InChI Key: ONIMEDRBKAGTTD-UHFFFAOYSA-N
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Description

3,3’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzoic acid) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrroloisoindole core with tetraoxo functionalities and two hydroxybenzoic acid moieties, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzoic acid) typically involves multi-step organic reactions.

Industrial Production Methods

Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzoic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone analogs.

Scientific Research Applications

3,3’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzoic acid) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzoic acid) involves its interaction with specific molecular targets and pathways. The compound’s tetraoxo functionalities and hydroxybenzoic acid groups enable it to form strong interactions with various biomolecules, potentially affecting their function and activity. These interactions can modulate biological pathways, leading to therapeutic effects or other biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,3’-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(4-hydroxybenzoic acid) apart from similar compounds is its specific combination of tetraoxo functionalities and hydroxybenzoic acid groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H12N2O10

Molecular Weight

488.4 g/mol

IUPAC Name

3-[2-(5-carboxy-2-hydroxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]-4-hydroxybenzoic acid

InChI

InChI=1S/C24H12N2O10/c27-17-3-1-9(23(33)34)5-15(17)25-19(29)11-7-13-14(8-12(11)20(25)30)22(32)26(21(13)31)16-6-10(24(35)36)2-4-18(16)28/h1-8,27-28H,(H,33,34)(H,35,36)

InChI Key

ONIMEDRBKAGTTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=C(C=CC(=C5)C(=O)O)O)O

Origin of Product

United States

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